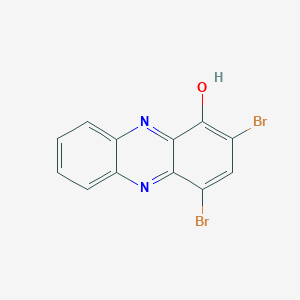
2,4-Dibromophenazin-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromophenazin-1-ol is a chemical compound with the molecular formula C12H6Br2N2O It is a derivative of phenazine, characterized by the presence of two bromine atoms at the 2 and 4 positions and a hydroxyl group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromophenazin-1-ol typically involves the bromination of phenazin-1-ol. One common method includes the use of bromine in an organic solvent under controlled conditions to achieve selective bromination at the desired positions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored to maintain consistency and quality. The product is then purified through crystallization or chromatography techniques to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dibromophenazin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenazin-1-ol derivatives.
Aplicaciones Científicas De Investigación
2,4-Dibromophenazin-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure and vibrant color.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromophenazin-1-ol involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that cause oxidative damage to cellular structures. These actions make it a potential candidate for antimicrobial and anticancer therapies.
Comparación Con Compuestos Similares
2,4-Dibromophenol: Similar in structure but lacks the phenazine core.
Phenazin-1-ol: The parent compound without bromine substitutions.
2,4-Dichlorophenazin-1-ol: A chlorinated analog with similar properties.
Uniqueness: 2,4-Dibromophenazin-1-ol is unique due to the presence of both bromine atoms and the phenazine core, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H6Br2N2O |
|---|---|
Peso molecular |
354.00 g/mol |
Nombre IUPAC |
2,4-dibromophenazin-1-ol |
InChI |
InChI=1S/C12H6Br2N2O/c13-6-5-7(14)12(17)11-10(6)15-8-3-1-2-4-9(8)16-11/h1-5,17H |
Clave InChI |
POZISRIPABZVRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3C(=CC(=C(C3=N2)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


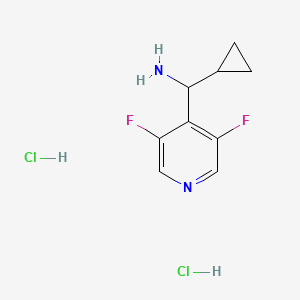
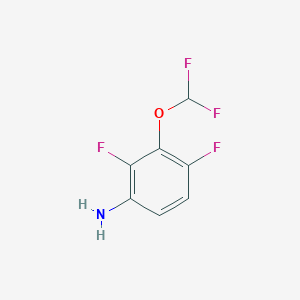
![(1S,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14032019.png)
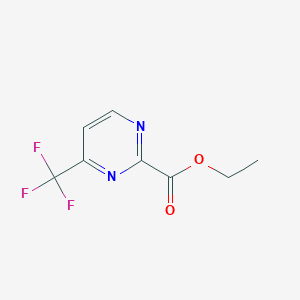
![[(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14032031.png)
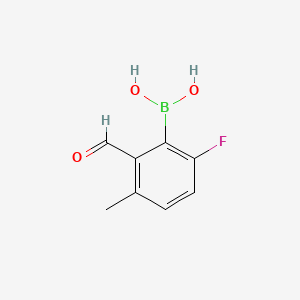
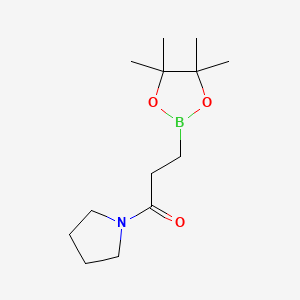
![6-(Difluoromethoxy)benzo[d]thiazole-2-carboxylic acid](/img/structure/B14032047.png)
![2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B14032071.png)
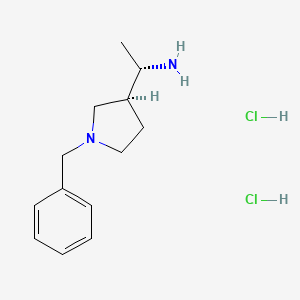

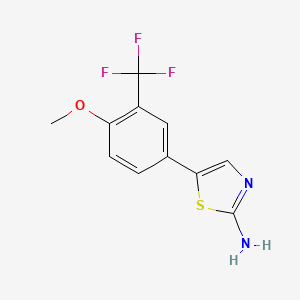
![(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)
![1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol](/img/structure/B14032109.png)
